molecular formula C10H19ClO2 B14521424 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane CAS No. 62629-46-3

2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane

Cat. No.: B14521424
CAS No.: 62629-46-3
M. Wt: 206.71 g/mol
InChI Key: PTXPIARHXBICRT-UHFFFAOYSA-N
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Description

2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane is an organic compound with a complex structure that includes an oxirane ring and a chlorinated alkyl chain

Preparation Methods

The synthesis of 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane typically involves the reaction of hexane-1,6-diol with 2-(chloromethyl)oxirane. The reaction conditions often include the use of a base to facilitate the formation of the oxirane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The pathways involved in its action depend on the specific context and application.

Comparison with Similar Compounds

Similar compounds to 2-{[(1-Chloro-4-methylhexan-2-yl)oxy]methyl}oxirane include other oxirane derivatives and chlorinated alkyl compounds. For example:

These compounds share structural similarities but differ in their specific chemical properties and applications

Properties

CAS No.

62629-46-3

Molecular Formula

C10H19ClO2

Molecular Weight

206.71 g/mol

IUPAC Name

2-[(1-chloro-4-methylhexan-2-yl)oxymethyl]oxirane

InChI

InChI=1S/C10H19ClO2/c1-3-8(2)4-9(5-11)12-6-10-7-13-10/h8-10H,3-7H2,1-2H3

InChI Key

PTXPIARHXBICRT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(CCl)OCC1CO1

Origin of Product

United States

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